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Compound of Interest

Compound Name: PF 05089771 tosylate

Cat. No.: B560333 Get Quote

Technical Support Center: PF-05089771 Tosylate
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with PF-

05089771 tosylate. The information is presented in a question-and-answer format to directly

address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PF-05089771 tosylate?

A1: PF-05089771 is a potent and selective inhibitor of the voltage-gated sodium channel

NaV1.7.[1][2] It functions in a state-dependent manner, preferentially binding to the voltage-

sensor domain (VSD) of domain IV of the channel.[3] This interaction stabilizes the channel in a

non-conducting conformation, thereby blocking the initiation and propagation of action

potentials in nociceptive neurons.[3][4][5]

Q2: What is the selectivity profile of PF-05089771?

A2: PF-05089771 exhibits high selectivity for NaV1.7 over other sodium channel subtypes.[6]

[7] It is significantly more potent against NaV1.7 than against NaV1.1, NaV1.2, NaV1.3,

NaV1.4, NaV1.5, NaV1.6, and NaV1.8.[6] The compound has also been shown to be selective

over a broad panel of other ion channels, receptors, enzymes, and transporters.[7]
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Q3: What are the known clinical applications and limitations of PF-05089771?

A3: PF-05089771 has been investigated in clinical trials for various pain conditions, including

painful diabetic peripheral neuropathy and pain following wisdom tooth extraction.[6][8][9]

However, the clinical trial results have generally shown modest or no significant analgesic

effects compared to placebo or active comparators like pregabalin.[9][10][11] Consequently,

further development for broad analgesic applications has been re-evaluated.[6]

Troubleshooting Guides
Problem 1: Inconsistent or weaker than expected in vitro results.

Question: I am observing lower than expected potency (higher IC50) of PF-05089771 in my

cellular assays. What could be the reason?

Answer:

Voltage Protocol: The inhibitory effect of PF-05089771 is state-dependent, showing higher

potency on channels in a depolarized or inactivated state.[3][12] Ensure your

electrophysiology protocol includes appropriate pre-pulse conditioning to favor these

states.

Species Difference: PF-05089771 exhibits species-specific potency. For instance, its IC50

for rat NaV1.7 is significantly higher than for human or mouse NaV1.7.[1][7] Verify the

species of your cell line or primary neurons and refer to the appropriate IC50 values.

Plasma Protein Binding: In experiments using serum-containing media, the high plasma

protein binding of arylsulfonamides like PF-05089771 can reduce its free concentration

and apparent potency.[12] Consider using serum-free media or accounting for protein

binding in your concentration calculations.

Problem 2: Difficulty in translating in vitro efficacy to in vivo models.

Question: My in vivo experiments with PF-05089771 are not showing the expected analgesic

effect, despite promising in vitro data. Why might this be?

Answer:
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Pharmacokinetics and Bioavailability: PF-05089771 is orally active, but its

pharmacokinetic properties, including absorption, distribution, metabolism, and excretion,

can influence its effective concentration at the target site.[2] Review available

pharmacokinetic data for your animal model and consider optimizing the dosing regimen

and route of administration.

Central Nervous System (CNS) Penetration: While NaV1.7 is primarily expressed in the

peripheral nervous system (PNS), central NaV1.7 may also play a role in pain signaling.

[10] PF-05089771 has limited CNS penetration, which could contribute to a lack of efficacy

in pain models with a significant central component.[10]

Pain Model Specificity: The contribution of NaV1.7 to different pain modalities can vary.

Clinical trials have shown that PF-05089771 lacks efficacy in some human evoked pain

models.[6][11] The choice of animal model and the specific pain endpoints measured are

critical for observing an effect.

Data Presentation
Table 1: In Vitro Potency (IC50) of PF-05089771 Across Species and NaV Subtypes
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Channel Subtype Species IC50 (nM) Reference

NaV1.7 Human 11 [1][2]

NaV1.7 Cynomolgus Monkey 12 [1][2]

NaV1.7 Dog 13 [1][2]

NaV1.7 Rat 171 [1][2]

NaV1.7 Mouse 8 [1][2]

NaV1.1 Human 850 [7]

NaV1.2 Human 110 [7]

NaV1.3 Human 11,000 [7]

NaV1.4 Human 10,000 [7]

NaV1.5 Human 25,000 [7]

NaV1.6 Human 160 [7]

NaV1.8 Human >10,000 [1]

Table 2: Summary of Key Clinical Trial Findings
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Clinical Trial ID Condition Treatment Key Finding Reference

NCT02215252

Painful Diabetic

Peripheral

Neuropathy

PF-05089771

(150 mg BID) vs.

Placebo and

Pregabalin

No statistically

significant

difference in pain

reduction

compared to

placebo. Less

effective than

pregabalin.

[9]

NCT02349607

Evoked Pain in

Healthy

Volunteers

PF-05089771

alone and with

Pregabalin

Did not

demonstrate

analgesic

properties in a

battery of human

evoked pain

models.

[6][11]

Experimental Protocols
Protocol 1: In Vitro Electrophysiological Recording

This protocol provides a general framework for assessing the inhibitory effect of PF-05089771

on NaV1.7 currents using whole-cell patch-clamp electrophysiology.

Cell Culture: Culture cells heterologously expressing the human NaV1.7 channel (e.g.,

HEK293 cells) under standard conditions.

Solutions:

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose,

pH 7.4 with NaOH.

Electrophysiology:
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Obtain whole-cell recordings using a patch-clamp amplifier.

Hold the cell at a holding potential of -120 mV.

To assess state-dependent inhibition, use a pre-pulse potential that promotes the

inactivated state (e.g., -60 mV) before the test pulse.

Apply test pulses to elicit NaV1.7 currents (e.g., to 0 mV).

Drug Application:

Prepare stock solutions of PF-05089771 tosylate in DMSO.

Dilute to the final desired concentrations in the external solution immediately before use.

Perfuse the cells with the drug-containing solution.

Data Analysis:

Measure the peak inward current before and after drug application.

Calculate the percentage of inhibition for each concentration.

Fit the concentration-response data to the Hill equation to determine the IC50 value.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b560333?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

